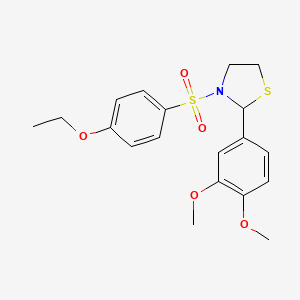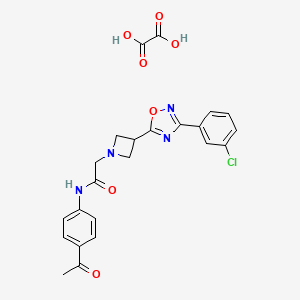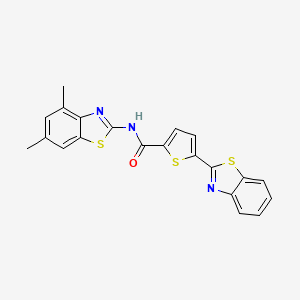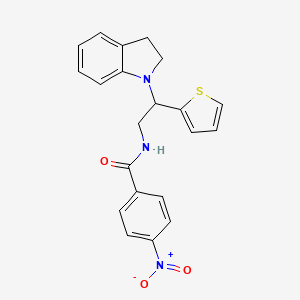
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine, also known as DMTS, is a thiazolidine derivative that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine is not fully understood, but it is believed to act through various pathways such as the inhibition of protein tyrosine phosphatases, activation of peroxisome proliferator-activated receptor gamma (PPARγ), and inhibition of nuclear factor kappa B (NF-κB) signaling. These pathways are involved in various cellular processes such as cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inhibition of cell growth, induction of apoptosis, anti-inflammatory properties, improvement of insulin sensitivity, and glucose uptake in cells. These effects make this compound a promising candidate for further investigation in various scientific research areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine in lab experiments is its ability to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound also has anti-inflammatory properties, making it useful in studying various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells.
Zukünftige Richtungen
There are various future directions for 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine research. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in treating other inflammatory diseases such as rheumatoid arthritis. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential use in diabetes treatment.
Conclusion:
In conclusion, this compound is a thiazolidine derivative that has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. Its ability to inhibit cell growth, induce apoptosis, and have anti-inflammatory properties make it a promising candidate for further investigation. However, its low solubility in water can be a limitation in lab experiments. Further research is needed to fully understand the potential of this compound in various scientific research areas.
Synthesemethoden
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine can be synthesized through a multistep process involving the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-3,4-dimethoxybenzoic acid to form an intermediate, which is then reacted with thioacetic acid to produce the final product. The purity of the synthesized this compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common factor in various diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in cells.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-25-15-6-8-16(9-7-15)27(21,22)20-11-12-26-19(20)14-5-10-17(23-2)18(13-14)24-3/h5-10,13,19H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCESYEYGPCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)
![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)

![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)
![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)



![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)
![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)